(E)-1-((2-phenylhydrazono)methyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-naphthaldehyde phenylhydrazone is an organic compound derived from the condensation of 2-hydroxy-1-naphthaldehyde and phenylhydrazine. This compound is known for its applications in various fields, including analytical chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-naphthaldehyde phenylhydrazone typically involves the reaction of 2-hydroxy-1-naphthaldehyde with phenylhydrazine in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation. The general reaction scheme is as follows:
2-Hydroxy-1-naphthaldehyde+Phenylhydrazine→2-Hydroxy-1-naphthaldehyde phenylhydrazone+Water
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-1-naphthaldehyde phenylhydrazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-1-naphthaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenylhydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1-naphthaldehyde phenylhydrazone has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of fluorescent probes and sensors.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-hydroxy-1-naphthaldehyde phenylhydrazone involves its ability to form stable complexes with metal ions, which can be utilized in various analytical applications. The compound’s hydrazone group can interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-naphthaldehyde: The parent compound, used in similar applications.
Phenylhydrazine: A precursor in the synthesis of various hydrazones.
Schiff Bases: Compounds with similar structural features and reactivity.
Uniqueness
2-Hydroxy-1-naphthaldehyde phenylhydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable metal complexes and its biological activity make it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
6640-36-4 |
---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
1-[(E)-(phenylhydrazinylidene)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-18-19-14-7-2-1-3-8-14/h1-12,19-20H/b18-12+ |
InChI-Schlüssel |
WWIIENGSINYUES-LDADJPATSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CC2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.